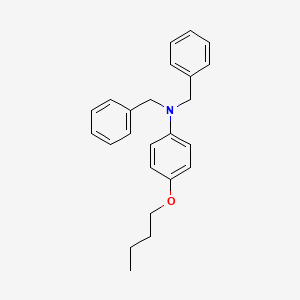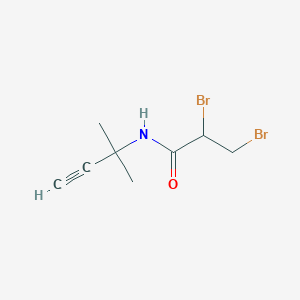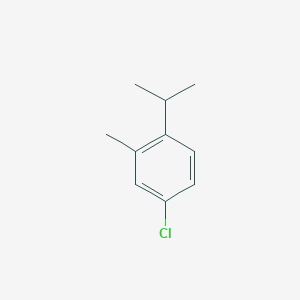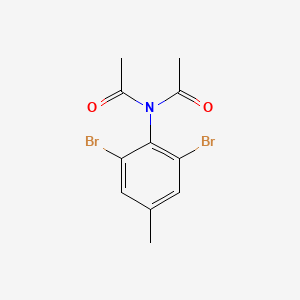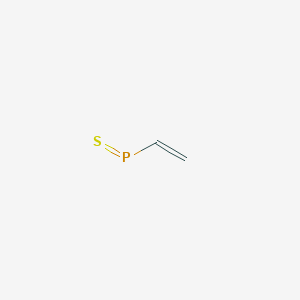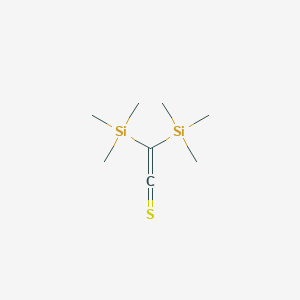
Ethenethione, bis(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenethione, bis(trimethylsilyl)- is an organosilicon compound with the molecular formula C8H18SSi2. This compound is characterized by the presence of two trimethylsilyl groups attached to an ethenethione core. It is a colorless liquid that is soluble in organic solvents and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethenethione, bis(trimethylsilyl)- can be synthesized through the reaction of ethenethione with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and involves the formation of a trimethylsilyl ether intermediate, which is then converted to the final product.
Industrial Production Methods
In an industrial setting, the production of ethenethione, bis(trimethylsilyl)- involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethenethione, bis(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides and amines can be used to substitute the trimethylsilyl groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethenethione derivatives.
Aplicaciones Científicas De Investigación
Ethenethione, bis(trimethylsilyl)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the study of biological systems and as a tool for modifying biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethenethione, bis(trimethylsilyl)- involves the interaction of its trimethylsilyl groups with various molecular targets. The compound can act as a protecting group for hydroxyl and amino groups in organic synthesis, preventing unwanted reactions. Additionally, it can participate in radical reactions, where the trimethylsilyl groups stabilize reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Metal bis(trimethylsilyl)amides: Coordination complexes with similar trimethylsilyl groups.
Titanocene bis(trimethylsilyl)acetylene: An organometallic compound with trimethylsilyl groups.
Uniqueness
Ethenethione, bis(trimethylsilyl)- is unique due to its specific ethenethione core and the presence of two trimethylsilyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
62827-97-8 |
|---|---|
Fórmula molecular |
C8H18SSi2 |
Peso molecular |
202.47 g/mol |
InChI |
InChI=1S/C8H18SSi2/c1-10(2,3)8(7-9)11(4,5)6/h1-6H3 |
Clave InChI |
DWLGVDALKWUQSW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=C=S)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


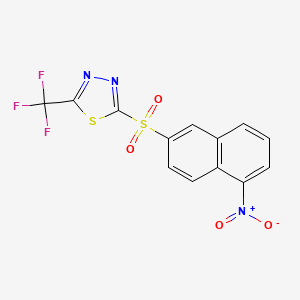
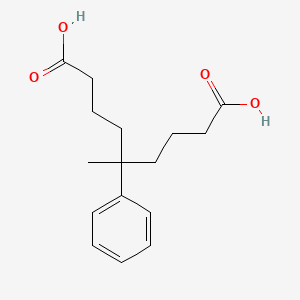
![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)
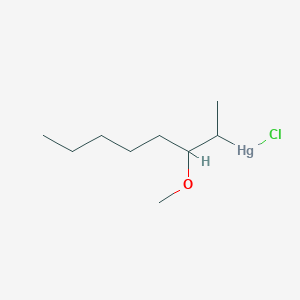


![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
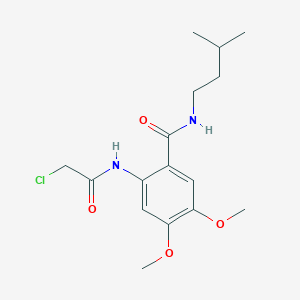
![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)
